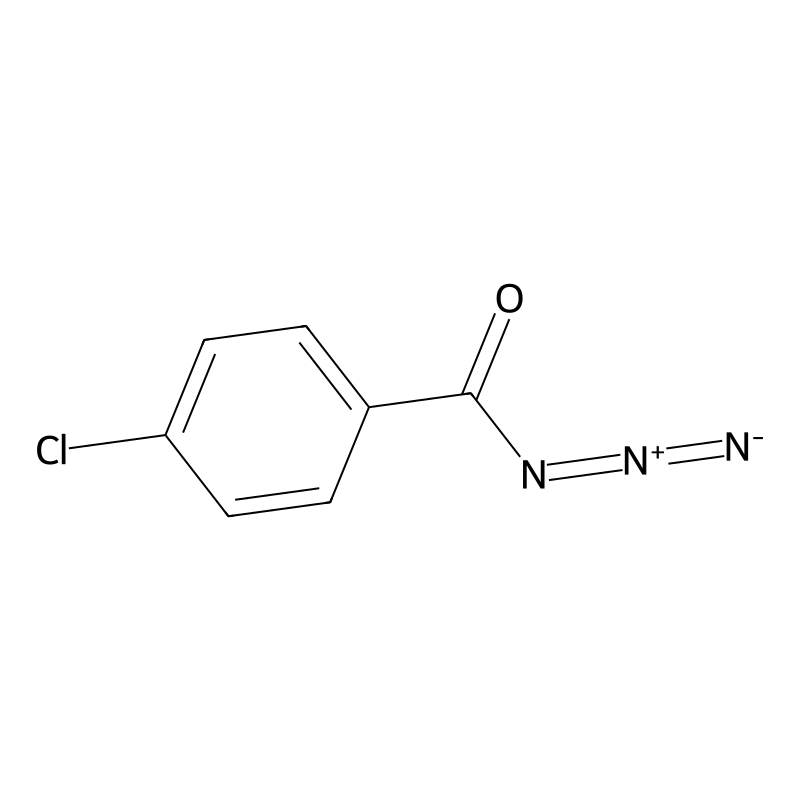

Benzoyl azide, 4-chloro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzoyl azide, 4-chloro- is an organic compound with the chemical formula CHClN. It belongs to the class of aryl azides, characterized by the presence of an azide functional group (-N) attached to a benzene ring that also contains a chlorine substituent at the para position. The azide group consists of three nitrogen atoms connected by two double bonds, forming a linear geometry, while the carbon-benzene connection exhibits a trigonal planar configuration. This compound is notable for its reactivity, particularly in click chemistry applications, where it can facilitate the formation of triazoles through cycloaddition reactions with alkynes .

- Cycloaddition Reactions: It readily undergoes copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles. This reaction is significant in synthetic organic chemistry for constructing complex molecules efficiently .

- Reduction Reactions: The azide group can be reduced to amines using lithium aluminum hydride or other reducing agents. This transformation is valuable for generating primary amines from aryl azides .

- Friedel-Crafts Acylation and Alkylation: The presence of the azide and chlorine substituents influences the regioselectivity of electrophilic aromatic substitution reactions, directing new substituents predominantly to the meta positions relative to the azide group .

Benzoyl azide, 4-chloro- can be synthesized through several methods:

- From Aryl Halides: One common method involves the reaction of para-chlorobenzene with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. This process typically requires heating and may involve intermediate formation through nucleophilic substitution reactions .

- Using Hydrazine Derivatives: Another approach includes treating para-chlorobenzene with hydrazine and sodium nitrite under acidic conditions to generate the corresponding aryl azide .

- Click Chemistry: The compound can also be synthesized as part of click chemistry protocols that utilize copper(I) catalysis to facilitate the cycloaddition reaction between benzoyl azide and terminal alkynes .

Benzoyl azide, 4-chloro- finds utility in various fields:

- Synthetic Organic Chemistry: It serves as a precursor for synthesizing complex organic molecules via cycloaddition reactions.

- Material Science: Azides are often used in polymer chemistry for developing functional materials that respond to light or heat.

- Bioconjugation: Due to its bioorthogonal properties, it is applicable in labeling biomolecules for imaging and tracking within biological systems .

Interaction studies involving benzoyl azide, 4-chloro- primarily focus on its reactivity with other organic compounds. For example:

- Reactivity with Alkynes: The compound shows high reactivity towards terminal alkynes in copper-catalyzed cycloaddition reactions, leading to stable triazole products. This interaction is crucial for developing new materials and pharmaceuticals .

- Stability and Decomposition: Studies have indicated that benzoyl azide can decompose at elevated temperatures, releasing nitrogen gas and potentially leading to hazardous situations if not handled properly .

Benzoyl azide, 4-chloro- shares similarities with several other aryl azides but possesses unique characteristics due to its specific substituents. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chlorophenyl Azide | Aryl azide with chlorine at para position | Acts as an electron-withdrawing group |

| Phenyl Azide | Simple aryl azide without additional substituents | Less sterically hindered than substituted variants |

| Benzyl Azide | Contains a benzyl group instead of a phenyl | More reactive due to increased stability of intermediates |

| 4-Azidobenzenesulfonamide | Contains sulfonamide functionality along with an azide | Potentially more soluble in polar solvents |

Benzoyl azide, 4-chloro-, stands out due to its specific reactivity patterns influenced by both the chlorine substituent and the structural integrity provided by the benzene ring. Its applications in click chemistry further enhance its uniqueness in synthetic methodologies compared to simpler aryl azides.